alpha-Ethylcinnamaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1755-45-9 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2E)-2-benzylidenebutanal |
InChI |
InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+ |
InChI Key |
BOCRJYUZWIOMOJ-CSKARUKUSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC=CC=C1)/C=O |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactions of α Ethylcinnamaldehyde
Classical and Contemporary Synthesis Pathways of α-Ethylcinnamaldehyde
The synthesis of α-alkyl α,β-unsaturated aldehydes, including α-Ethylcinnamaldehyde, is a significant area of research due to their utility as building blocks in fine organic synthesis. researchgate.netnih.gov Various methods have been developed, ranging from classical condensation reactions to modern stereoselective approaches.
The most direct and common method for synthesizing α-Ethylcinnamaldehyde is through a cross-aldol or Knoevenagel-type condensation reaction. This involves the reaction of an aromatic aldehyde, typically benzaldehyde (B42025), with an aliphatic aldehyde, in this case, butanal (butyraldehyde). The reaction is catalyzed by a base or, in more advanced methods, by specific catalyst systems to control selectivity and yield.
The reaction proceeds by the formation of an enolate from butanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. A subsequent dehydration step yields the final α,β-unsaturated product.
A notable catalyst system for this type of transformation involves the use of a Lewis acid, such as Titanium(IV) chloride (TiCl₄), in combination with a tertiary amine base like tributylamine (B1682462) (n-Bu₃N). This system is effective in promoting the condensation of aldehydes. The Lewis acid activates the carbonyl group of the benzaldehyde, making it more susceptible to nucleophilic attack by the enolate of butanal, which is formed in the presence of the amine base. This method offers a pathway to α-alkyl α,β-unsaturated aldehydes with good stereoselectivity, often favoring the (E)-isomer.
Table 1: Representative Catalysts and Conditions for Aldol-Type Condensation
| Catalyst System | Reactants | Product | Key Features |
| n-Bu₃N/TiCl₄ | Benzaldehyde, Butanal | α-Ethylcinnamaldehyde | Lewis acid activation of the electrophilic aldehyde. |
| NaOH / Phase Transfer Catalyst | Benzaldehyde, n-Heptanal | α-Amylcinnamaldehyde | High selectivity for the cross-condensation product; catalyst is recyclable. nanobioletters.com |
| Mg-Zr Mixed Oxide on HMS | Benzaldehyde, Propanal | α-Methylcinnamaldehyde | Heterogeneous catalyst promoting green synthesis principles. researchgate.net |
This table is interactive. Click on the headers to sort.
General synthetic strategies for α-alkyl α,β-unsaturated aldehydes provide alternative routes that could be adapted for α-Ethylcinnamaldehyde. researchgate.net These methods often offer solutions to challenges like self-condensation of the aliphatic aldehyde.
One such approach is the domino-hydroformylation/aldol (B89426) condensation. researchgate.net In this method, an alkene is first converted to an aldehyde via hydroformylation, which then immediately undergoes an in-situ aldol condensation with an aromatic aldehyde. For α-Ethylcinnamaldehyde, this would involve the hydroformylation of propene to generate butanal, which would then condense with benzaldehyde in the presence of a rhodium phosphine/acid-base catalyst system.
Another route involves the use of organosilicon reagents. researchgate.net For instance, bis(trimethylsilyl)-tert-butylaldimines can react with aldehydes like benzaldehyde in the presence of a Lewis acid such as zinc bromide. researchgate.net Subsequent hydrolysis of the intermediate yields the desired α-alkyl α,β-unsaturated aldehyde with high (E)-stereoselectivity. researchgate.net
The creation of specific stereoisomers of α-Ethylcinnamaldehyde, particularly in an enantioselective manner, is a key challenge in modern organic synthesis. The double bond in the final product can exist as either (E) or (Z) isomers, and if the synthetic route creates a chiral center, enantiomers can be formed.
Stereoselective control is often achieved by carefully selecting catalysts and reaction conditions. For example, many condensation reactions are designed to yield the thermodynamically more stable (E)-isomer with high selectivity. researchgate.net
Enantioselective synthesis, which produces a single enantiomer, typically requires the use of chiral catalysts or auxiliaries. Organocatalysis has emerged as a powerful tool for such transformations. For example, asymmetric α-functionalization of aldehydes using chiral amine catalysts, such as those developed by MacMillan, can be a key step in a synthetic sequence. researchgate.net While a direct enantioselective synthesis of α-Ethylcinnamaldehyde via a single condensation step is complex, multi-step strategies involving asymmetric alkylation or other stereocontrolled reactions can be envisioned to construct the desired stereocenters.
Applying green chemistry principles to the synthesis of α-Ethylcinnamaldehyde aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.net
One major focus is the replacement of homogeneous catalysts with heterogeneous, recyclable ones. For the closely related α-methylcinnamaldehyde, a Claisen-Schmidt condensation of benzaldehyde with propanal has been successfully carried out using Mg-Zr mixed oxide supported on hexagonal mesoporous silica (B1680970) (HMS) as a solid base catalyst. researchgate.net This approach avoids catalyst waste and allows for easier product purification.
Mechanistic Studies of α-Ethylcinnamaldehyde Formation
The formation of α-Ethylcinnamaldehyde via the most common route, a base-catalyzed cross-aldol condensation between benzaldehyde and butanal, follows a well-established multi-step mechanism.
Enolate Formation : The reaction is initiated by the deprotonation of butanal at the α-carbon (the carbon adjacent to the carbonyl group). A base (e.g., hydroxide) removes an α-hydrogen, which is acidic due to the electron-withdrawing effect of the adjacent aldehyde group and the resonance stabilization of the resulting conjugate base. This step forms a nucleophilic enolate ion. This is typically the rate-determining step.
Nucleophilic Attack : The newly formed butanal enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. Benzaldehyde is used as the electrophilic partner because it has no α-hydrogens and therefore cannot form an enolate, preventing self-condensation. This attack forms a new carbon-carbon bond and results in a tetrahedral intermediate, specifically a β-hydroxy aldehyde alkoxide.
Protonation : The alkoxide intermediate is protonated by a proton source, typically a water molecule formed in the initial deprotonation step, to yield the neutral β-hydroxy aldehyde product (an aldol addition product).
Dehydration (Condensation) : Under the reaction conditions, which often involve heat, the β-hydroxy aldehyde readily undergoes dehydration (loss of a water molecule). A base removes a proton from the α-carbon, forming an enolate. The resulting electron pair pushes out the hydroxide (B78521) group from the β-carbon, forming a double bond between the α and β carbons. This elimination step is facile because the resulting double bond is conjugated with both the aromatic ring and the aldehyde's carbonyl group, leading to a highly stabilized system. youtube.com
This sequence of enolate formation, nucleophilic attack, and subsequent dehydration is characteristic of the aldol condensation mechanism. youtube.comyoutube.com
Chemical Transformations and Derivatization of α-Ethylcinnamaldehyde
α-Ethylcinnamaldehyde possesses two primary reactive sites: the aldehyde functional group and the α,β-unsaturated system. This dual reactivity allows for a wide range of chemical transformations and the synthesis of various derivatives.
Reactions at the Aldehyde Group :
Oxidation : The aldehyde can be oxidized to the corresponding α-ethylcinnamic acid using standard oxidizing agents like potassium permanganate (B83412) or silver oxide (Tollens' reagent).
Reduction : Selective reduction of the aldehyde to an alcohol (α-ethylcinnamyl alcohol) can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The double bond is typically not affected under these conditions.
Acetalization : In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal, which serves as a protecting group for the carbonyl functionality.
Imination : Reaction with primary amines leads to the formation of imines (Schiff bases).
Reactions at the Carbon-Carbon Double Bond :
Reduction : Catalytic hydrogenation (e.g., using H₂ with a Palladium or Platinum catalyst) can reduce both the carbon-carbon double bond and the aldehyde group to yield 2-ethyl-3-phenyl-1-propanol. Selective reduction of the double bond while preserving the aldehyde is more challenging but can be achieved with specific catalysts.
Halogenation : The double bond can react with halogens like bromine (Br₂) in an addition reaction.
Epoxidation : Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can epoxidize the double bond.
Michael Addition (1,4-Conjugate Addition) : The β-carbon of the α,β-unsaturated system is electrophilic. It can be attacked by nucleophiles (e.g., Gilman reagents, enamines, or stabilized enolates) in a conjugate addition reaction.
Reactions Involving the Entire Conjugated System :
Diels-Alder Reaction : The conjugated system can act as a dienophile in cycloaddition reactions with dienes.
Wittig Reaction : The aldehyde can undergo a Wittig reaction to extend the carbon chain and form a new double bond.
These transformations highlight the synthetic versatility of α-Ethylcinnamaldehyde as a precursor for various more complex molecules.
Decarbonylation Reactions of α-Ethylcinnamaldehyde
Decarbonylation is a chemical reaction that involves the removal of a carbonyl group (CO). For aldehydes, this transformation can be achieved using transition metal catalysts, most notably rhodium complexes. While specific studies detailing the decarbonylation of α-Ethylcinnamaldehyde are not prevalent in the surveyed literature, the general mechanism for rhodium-catalyzed decarbonylation of aldehydes is well-established and provides a framework for its expected reactivity.
The most common method for this transformation is the Tsuji-Wilkinson decarbonylation, which typically employs Wilkinson's catalyst, RhCl(PPh₃)₃. The catalytic cycle is generally understood to proceed through the following key steps:
Oxidative Addition: The aldehyde adds to the rhodium(I) complex, forming an acyl rhodium(III) hydride intermediate.
Migratory Extrusion: A migratory insertion of the carbonyl group from the acyl ligand to a rhodium-bound ligand occurs, which is often the rate-determining step.
Reductive Elimination: The final step involves the reductive elimination of the decarbonylated product, regenerating the rhodium(I) catalyst.
This process, when applied to α-Ethylcinnamaldehyde, would be expected to yield (E)-1-phenyl-1-butene.
Table 1: Expected Products of α-Ethylcinnamaldehyde Decarbonylation
| Reactant | Catalyst System | Expected Product |
| α-Ethylcinnamaldehyde | RhCl(PPh₃)₃ | (E)-1-phenyl-1-butene |
Regioselective and Chemoselective Modifications
The presence of two reactive sites, the carbonyl group (C=O) and the carbon-carbon double bond (C=C), in α-Ethylcinnamaldehyde allows for regioselective and chemoselective modifications. The outcome of a reaction is highly dependent on the reagents and conditions used.
Hydrogenation:
Chemoselective hydrogenation is a key transformation for α,β-unsaturated aldehydes. Depending on the catalyst and reaction conditions, hydrogenation can occur at the C=C bond, the C=O bond, or both.
Reduction of the C=C bond: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) typically leads to the selective reduction of the carbon-carbon double bond, yielding the saturated aldehyde, 2-benzylbutanal.
Reduction of the C=O bond: Selective reduction of the carbonyl group to an alcohol, while preserving the C=C double bond, is more challenging. This transformation to yield α-ethylcinnamyl alcohol can be achieved using specific reagents like sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) or through catalytic transfer hydrogenation.
Reduction of both C=C and C=O bonds: Complete reduction of both functional groups results in the formation of 2-benzyl-1-butanol. This is often achieved under more forcing conditions, such as higher hydrogen pressure or with more active catalysts.
Table 2: Potential Products from Regioselective and Chemoselective Hydrogenation of α-Ethylcinnamaldehyde
| Product Name | Site of Hydrogenation | Typical Reagent/Catalyst |
| 2-Benzylbutanal | C=C | Pd/C, H₂ |
| α-Ethylcinnamyl alcohol | C=O | NaBH₄, CeCl₃ |
| 2-Benzyl-1-butanol | C=C and C=O | High pressure H₂, Ni or Ru catalyst |
Synthesis of Novel α-Ethylcinnamaldehyde Derivatives
The reactivity of α-Ethylcinnamaldehyde makes it a valuable precursor for the synthesis of a variety of derivatives, particularly heterocyclic compounds. These reactions often take advantage of the conjugated system and the electrophilic nature of the carbonyl carbon and the β-carbon.
Synthesis of Pyrazoline Derivatives:
Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. One common route to their synthesis involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. In the case of α-Ethylcinnamaldehyde, reaction with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) would be expected to undergo a condensation reaction followed by cyclization to yield a substituted pyrazoline. The initial step is the formation of a hydrazone, which then undergoes an intramolecular Michael addition to form the pyrazoline ring.
Michael Addition:
The conjugated system in α-Ethylcinnamaldehyde makes it a good Michael acceptor. It can react with a variety of Michael donors (nucleophiles) in a conjugate addition reaction. For example, the reaction with malononitrile (B47326) in the presence of a base would lead to the formation of a new carbon-carbon bond at the β-position of the original aldehyde.
Cycloaddition Reactions:
α-Ethylcinnamaldehyde can also participate in cycloaddition reactions. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the aldehyde group activates the double bond for this type of reaction.
Table 3: Examples of Novel Derivatives Synthesized from α-Ethylcinnamaldehyde
| Derivative Class | Reactant(s) | General Reaction Type |
| Pyrazoline | Hydrazine hydrate | Condensation-Cyclization |
| Michael Adduct | Malononitrile, Base | Michael Addition |
| Cyclohexene derivative | Conjugated diene | [4+2] Cycloaddition |
Detailed experimental procedures and characterization of these specific derivatives of α-Ethylcinnamaldehyde are not extensively documented in the available literature. The described reactions are based on the well-established reactivity of α,β-unsaturated aldehydes.
Biological Activities and Mechanistic Investigations of α Ethylcinnamaldehyde Non Human and in Vitro Focus
Antimicrobial Activity Studies of α-Ethylcinnamaldehyde
In Vitro Susceptibility and Potency Assessments against Microorganisms
α-Ethylcinnamaldehyde, a derivative of cinnamaldehyde (B126680), has been a subject of interest for its potential antimicrobial properties. While specific data on α-ethylcinnamaldehyde is limited in the reviewed literature, the extensive research on its parent compound, cinnamaldehyde, provides a strong basis for understanding its likely antimicrobial profile. Cinnamaldehyde is known to inhibit the growth of both Gram-positive and Gram-negative bacteria in their planktonic form. mdpi.com The antimicrobial efficacy of essential oil components like cinnamaldehyde is often evaluated using in vitro methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). mdpi.com MIC is defined as the lowest concentration of a substance that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death. mdpi.com These values are typically determined through broth or agar (B569324) dilution methods. mdpi.commdpi.com The use of colorimetric indicators like resazurin (B115843) can also aid in determining microbial viability. mdpi.com
The antibacterial activity of related compounds, such as those found in coriander, is attributed to the presence of alpha, beta-unsaturated aldehydes. brieflands.com This structural feature, also present in α-ethylcinnamaldehyde, is considered crucial for antimicrobial action. mdpi.com
Interactive Data Table: In Vitro Antimicrobial Susceptibility (Hypothetical Data Based on Related Compounds)
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 128 | 256 |
| Escherichia coli | Gram-negative | 256 | 512 |
| Pseudomonas aeruginosa | Gram-negative | 512 | >512 |
| Candida albicans | Fungus | 64 | 128 |
Note: This table presents hypothetical data for α-ethylcinnamaldehyde based on the known activities of cinnamaldehyde and other related antimicrobial aldehydes. Actual values would require specific experimental determination.
Elucidation of Antimicrobial Mechanisms (e.g., membrane disruption, enzymatic inhibition)
The antimicrobial mechanisms of aldehyde compounds, particularly cinnamaldehyde, are multifaceted. A primary mode of action is the disruption of the bacterial cell membrane. mdpi.com This disruption leads to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately causing cell death. mdpi.comnih.govfrontiersin.org The interaction with the cell membrane can occur through a "carpet-like" mechanism where the compound coats the membrane surface, or through the formation of pores. nih.govmdpi.com
Another significant mechanism is the inhibition of essential enzymes. mdpi.com The aldehyde group can react with and inactivate proteins and enzymes crucial for microbial survival. mdpi.com This can include enzymes involved in cell wall synthesis, nucleic acid replication, and metabolic pathways. lumenlearning.com For instance, some antimicrobial peptides are known to inhibit enzymes by binding to their active sites. mdpi.com Similarly, α-hydroxytropolones have been shown to inhibit aminoglycoside resistance enzymes. nih.gov It is plausible that α-ethylcinnamaldehyde could exert its antimicrobial effect through similar enzymatic inhibition pathways.
Non-Human In Vivo Models for Antimicrobial Efficacy
Another approach involves challenging an animal model with a lethal dose of a pathogen and then administering the test compound to assess its ability to reduce mortality and inflammation. frontiersin.org For instance, peptides have been shown to protect mice against LPS-induced inflammation. frontiersin.org The effectiveness of thymol (B1683141) in reducing bacterial load and enhancing the immune response has been demonstrated in channel catfish infected with Streptococcus iniae. mdpi.com These models allow for the assessment of the compound's activity within a complex biological system, providing insights that in vitro studies cannot.
Antioxidant Activity Investigations of α-Ethylcinnamaldehyde
In Vitro Radical Scavenging and Redox Modulation Assays
The antioxidant potential of chemical compounds is frequently evaluated through various in vitro assays that measure their ability to scavenge free radicals and modulate redox reactions. rsc.orgnih.gov Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.govnih.govresearchgate.netnih.gov
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. nih.govnih.govresearchgate.net The ABTS assay measures the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation. researchgate.net The FRAP assay determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govscirp.org
While direct data for α-ethylcinnamaldehyde is scarce, related phenolic compounds and essential oils have demonstrated significant radical scavenging activity in these assays. mdpi.comnih.gov The antioxidant capacity is often correlated with the total phenolic and flavonoid content of a substance. mdpi.comnih.gov
Interactive Data Table: In Vitro Antioxidant Activity (Hypothetical Data)
| Assay | Parameter | α-Ethylcinnamaldehyde (Hypothetical Value) | Standard (e.g., Ascorbic Acid) |
|---|---|---|---|
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 75 | 10 |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 1.5 | 2.5 |
| FRAP | Fe(II) Equivalents (µM) | 350 | 800 |
Note: This table presents hypothetical data for α-ethylcinnamaldehyde to illustrate how its antioxidant activity might be quantified. IC₅₀ represents the concentration required to scavenge 50% of the radicals. TEAC stands for Trolox Equivalent Antioxidant Capacity.
Mechanistic Pathways of Antioxidant Action (e.g., enzyme modulation, metal chelation)
The antioxidant action of compounds like α-ethylcinnamaldehyde can occur through various mechanisms. nih.gov Direct mechanisms involve the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom or an electron. rsc.orgnih.gov
Indirectly, antioxidants can exert their effects by modulating the activity of enzymes involved in redox homeostasis. nih.gov This can include the inhibition of pro-oxidant enzymes such as NADPH oxidases and xanthine (B1682287) oxidase, which are significant sources of cellular ROS. nih.govnih.gov Conversely, they can enhance the activity or expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. mdpi.comscispace.com
Non-Human In Vivo Models for Oxidative Stress Mitigation
While direct studies on α-ethylcinnamaldehyde's effect on oxidative stress in non-human in vivo models are not extensively detailed in the available literature, the broader context of related cinnamaldehyde compounds suggests a potential for such activity. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defenses to counteract them. nih.govnih.govmdpi.combrieflands.com This imbalance can lead to damage of crucial macromolecules like DNA, lipids, and proteins. nih.govnih.gov In various animal models, oxidative stress is a key factor in the pathogenesis of numerous diseases. nih.govnih.gov For instance, in rats, elevated levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, are observed in diabetic models. nih.gov The study of biomarkers like malondialdehyde (MDA), which is formed from the peroxidation of polyunsaturated fatty acids, is also a common method to quantify oxidative stress in vivo. nih.gov Although research specifically targeting α-ethylcinnamaldehyde is limited, the known antioxidant properties of cinnamaldehyde and its derivatives in various biological systems suggest that α-ethylcinnamaldehyde may also play a role in mitigating oxidative stress in non-human organisms. Further research using established non-human in vivo models is necessary to fully elucidate the specific effects of α-ethylcinnamaldehyde on oxidative stress markers and antioxidant enzyme systems.
Enzyme Interaction Studies of α-Ethylcinnamaldehyde (In Vitro and Non-Human Systems)
In vitro studies have provided insights into the interaction of α-ethylcinnamaldehyde and related compounds with various enzymes, particularly those involved in xenobiotic metabolism. A notable area of investigation is the interaction with cytochrome P450 (CYP) enzymes. For example, trans-cinnamaldehyde has been identified as a mechanism-based irreversible inhibitor of CYP2A6. google.com This enzyme is also involved in the metabolism of nicotine (B1678760). google.com
| Compound | Target Enzyme | Interaction Type | Potency |
| trans-Cinnamaldehyde | CYP2A6 | Mechanism-based irreversible inhibitor | - |
| α-Methyl-cinnamaldehyde | CYP2A6 | Binder, not a time-dependent inhibitor | - |
| α-Chloro-cinnamaldehyde | CYP2A6 | Time-dependent inhibitor | More potent than trans-cinnamaldehyde |
Metabolic Fate Studies in Non-Human Organisms (e.g., rabbits)
Early metabolic studies in rabbits have shed light on the biotransformation of α-ethylcinnamaldehyde. When administered orally to rabbits, α-ethylcinnamaldehyde was found to be metabolized and its byproducts excreted in the urine. inchem.org The primary metabolites identified were α-ethylcinnamic acid and smaller quantities of benzoic acid. inchem.org This suggests that the aldehyde group of α-ethylcinnamaldehyde undergoes oxidation to a carboxylic acid. The presence of benzoic acid indicates a further metabolic breakdown of the molecule. inchem.org
This metabolic pathway appears to differ from that of the simpler cinnamaldehyde, which is primarily oxidized to benzoic acid. inchem.org The higher homologues of cinnamaldehyde, like the ethyl-substituted version, seem to be excreted mainly as the corresponding cinnamic acid derivative, either in its free form or as a conjugate. inchem.org This suggests that the ethyl group may influence the extent of metabolic processing. In general, the metabolism of such compounds involves enzymes like carboxylesterases, which are abundant in the liver. femaflavor.org
| Organism | Administered Compound | Major Urinary Metabolites |
| Rabbit | α-Ethylcinnamaldehyde | α-Ethylcinnamic acid, Benzoic acid |
Other Biological Interactions and Cellular Effects (In Vitro, Non-Human Cells)
In vitro studies using non-human cells have revealed various biological interactions and cellular effects of cinnamyl compounds. While information specifically on α-ethylcinnamaldehyde is sparse, related compounds have been shown to induce chromosomal aberrations and/or mutations in isolated mammalian cells, both with and without metabolic activation. inchem.org However, it is important to note that this in vitro genotoxic activity was not observed in in vivo studies. inchem.org
The broader class of cinnamaldehyde derivatives has been studied for its effects on cellular pathways. For example, cinnamaldehyde has been investigated for its potential to modulate inflammatory responses in fish. In a study on the fat greenling (Hexagrammos otakii), cinnamaldehyde was found to potentially regulate inflammatory pathways, including the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov This suggests an interaction with key inflammatory proteins. While these findings pertain to cinnamaldehyde, they provide a basis for investigating similar activities for α-ethylcinnamaldehyde in non-human cell lines. The use of in vitro cell culture models is a fundamental tool for observing such cellular responses. nih.govnih.gov
Structure Activity Relationship Sar and Structural Modification Effects of α Ethylcinnamaldehyde
Systematic Investigation of α-Ethylcinnamaldehyde Structural Analogues
Systematic investigation into the structural analogues of the cinnamaldehyde (B126680) family reveals critical insights applicable to α-Ethylcinnamaldehyde. The primary points of modification include the phenyl ring, the aldehyde functional group, and the α,β-unsaturated carbon backbone. The introduction of an ethyl group at the alpha (α) position is a key modification that distinguishes this compound from its parent, cinnamaldehyde.
Research into cinnamaldehyde derivatives has established several key SAR principles. Modifications to the phenyl ring, for instance, can dramatically alter biological efficacy. Studies on cinnamaldehyde acylhydrazone derivatives found that adding electron-withdrawing groups, such as a nitro group, to the aromatic ring can enhance antimicrobial effects. jst.go.jp Specifically, a nitro group at the ortho-position resulted in higher antimicrobial activity compared to an unsubstituted ring. jst.go.jp This suggests that the electronic properties of the phenyl ring are a major determinant of activity.
The α,β-unsaturated aldehyde moiety is also essential for activity in many contexts. This part of the molecule can act as a Michael acceptor, a reactive site that can form covalent bonds with biological nucleophiles like cysteine residues in proteins. nih.gov The integrity of this system is often considered critical.
The length of the alkyl chain at the α-carbon position directly influences potency. Studies on related N-ethyl substituted cathinones, which also feature an alpha-alkyl group, have shown that elongating the aliphatic side chain from a methyl to a propyl group increases the potency of dopamine (B1211576) uptake inhibition. nih.gov However, this effect follows an inverted U-shape, with potency decreasing as the chain extends further to butyl and pentyl groups. nih.gov This finding suggests that the ethyl group in α-Ethylcinnamaldehyde likely enhances its activity compared to α-methylcinnamaldehyde by optimizing its interaction with a biological target.
| Scaffold | Modification Site | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Cinnamaldehyde | Phenyl Ring (ortho-position) | Nitro Group (-NO2) | Increased antimicrobial activity | jst.go.jp |
| Cinnamaldehyde | Phenyl Ring | No Substituent | Low antimicrobial activity | jst.go.jp |
| Cinnamaldehyde | α,β-Unsaturated Acyl Group | Intact | Considered critical for quorum sensing inhibition | nih.gov |
| N-Ethyl Cathinone Core | α-Carbon Side-Chain | Ethyl to Propyl | Increased dopamine uptake inhibition potency | nih.gov |
| N-Ethyl Cathinone Core | α-Carbon Side-Chain | Butyl to Pentyl | Decreased dopamine uptake inhibition potency | nih.gov |
Computational Approaches in SAR Prediction and Design
Computational chemistry provides powerful tools for predicting the SAR of compounds like α-Ethylcinnamaldehyde before they are synthesized, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two prominent methods used in this field. springer.com
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For cinnamaldehyde derivatives, QSAR models have been successfully developed to predict antifungal activity against wood-decaying fungi. mdpi.comresearchgate.net These models use multiple linear regression (BMLR) to correlate activity with specific molecular descriptors. mdpi.com For example, a study identified that the polarity parameter and the minimum atomic state energy for a hydrogen atom significantly affected the antibacterial activity of cinnamaldehyde-amino acid Schiff base compounds. mdpi.com The resulting QSAR models showed high correlation coefficients (R² values up to 0.9354), indicating strong predictive power. mdpi.com Such models can be used to theoretically screen novel analogues of α-Ethylcinnamaldehyde to prioritize the synthesis of the most promising candidates.
Molecular docking is another computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. jst.go.jp This method was used to explore the binding model of cinnamaldehyde acylhydrazone derivatives with the β-ketoacyl–acyl carrier protein synthase III (FabH) enzyme, a target for antibacterial agents. jst.go.jp The docking simulation helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. By applying this method to α-Ethylcinnamaldehyde, researchers can hypothesize how the ethyl group might fit into a binding pocket and contribute to binding affinity, thereby guiding the design of more potent inhibitors.
Experimental Methodologies for SAR Elucidation
The theoretical predictions from computational models are validated through experimental methodologies. This process typically involves chemical synthesis, biological evaluation, and structural confirmation.
Chemical Synthesis: The first step is the synthesis of a series of structural analogues. nih.govscielo.br For α-Ethylcinnamaldehyde, this would involve modifying different parts of the molecule. For example, various substituted benzaldehydes could be used as starting materials to create analogues with different groups on the phenyl ring. The synthesis of 2-arylbenzofuran derivatives, for instance, has been achieved through methods like O-alkylation of a substituted 2-hydroxybenzaldehyde. nih.gov The Claisen-Schmidt condensation is another common reaction used to synthesize chalcone-like structures, which are similar to the cinnamaldehyde scaffold. nih.gov
Biological Evaluation: Once synthesized, the compounds undergo biological screening to quantify their activity. rsc.orgmdpi.com This involves in vitro assays to measure relevant biological effects. If investigating antimicrobial properties, for example, the Minimum Inhibitory Concentrations (MICs) of the analogues would be determined against various bacterial or fungal strains. jst.go.jp For potential anticancer applications, cytotoxicity would be assessed using cancer cell lines to determine IC50 values (the concentration required to inhibit 50% of cell growth). scielo.brmdpi.com
Structural Confirmation: The exact chemical structure of each newly synthesized analogue must be rigorously confirmed. Standard analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework of the molecule. nih.gov Mass Spectrometry (MS) confirms the molecular weight and elemental composition. jst.go.jp In cases where a high-resolution crystal structure is obtained, X-ray diffraction can provide precise details about bond lengths, angles, and the three-dimensional conformation of the molecule. nih.gov These combined experimental results provide the raw data needed to build and refine the structure-activity relationship.
Environmental Fate and Ecological Impact of α Ethylcinnamaldehyde
Environmental Distribution and Compartmentalization Studies (e.g., soil, water, sediment)
The way α-ethylcinnamaldehyde distributes itself in the environment is governed by its physicochemical properties, such as its water solubility and soil adsorption coefficient.
With an estimated water solubility of 248.3 mg/L and a log Kow of 3.21, α-ethylcinnamaldehyde is considered to have low to moderate water solubility and a preference for partitioning into organic matter. thegoodscentscompany.comthegoodscentscompany.com This suggests that in aquatic environments, a significant portion of the compound is likely to adsorb to suspended particles and eventually settle into the sediment.
The estimated soil adsorption coefficient (Koc) of 112.7 L/kg indicates that α-ethylcinnamaldehyde has a moderate potential to bind to soil particles. thegoodscentscompany.com This implies that while some of the compound may be mobile in soil and could potentially leach into groundwater, a substantial amount is expected to remain in the soil compartment where it can undergo degradation. The persistence time in soil is estimated to be around 438 hours. thegoodscentscompany.com
Table 2: Environmental Compartmentalization of α-Ethylcinnamaldehyde
| Environmental Compartment | Expected Behavior | Governing Properties |
|---|---|---|
| Water | Low to moderate solubility, partitioning to suspended solids | Water Solubility: ~248.3 mg/L thegoodscentscompany.comthegoodscentscompany.com |
| Soil | Moderate adsorption to soil particles, potential for some leaching | Soil Adsorption Coefficient (Koc): ~112.7 L/kg thegoodscentscompany.com |
| Sediment | Likely to accumulate due to partitioning from the water column | logP (o/w): ~3.21 thegoodscentscompany.com |
| Air | Low volatility suggests limited atmospheric transport | Vapor Pressure: ~0.007 mmHg @ 25°C thegoodscentscompany.com |
Ecotoxicological Assessment in Non-Target Organisms
The potential for α-ethylcinnamaldehyde to cause harm to organisms not intended for exposure is a key aspect of its environmental risk assessment. Ecotoxicity is typically evaluated through standardized tests on representative aquatic and terrestrial organisms.
While specific ecotoxicity data for α-ethylcinnamaldehyde is limited in the public domain, some sources indicate that it may be harmful or toxic to aquatic life with long-lasting effects. thespooktique.co.uk The classification of a substance as hazardous to the aquatic environment is based on its acute and chronic toxicity to organisms like fish, crustaceans (e.g., Daphnia), and algae. fao.orgilo.org Acute toxicity is assessed over a short period (e.g., 96 hours for fish), while chronic toxicity looks at longer-term effects on reproduction and growth. fao.orgoecd.org
Given its structural similarity to other cinnamaldehyde (B126680) derivatives, it is plausible that α-ethylcinnamaldehyde could elicit similar toxic effects. The mode of action of such compounds can vary, but for many aldehydes, toxicity can be related to their reactivity with biological macromolecules. The susceptibility to toxic effects can vary significantly among different species and taxonomic groups. researchgate.netecology.dp.ua
Table 3: Ecotoxicological Profile (Illustrative based on related compounds)
| Organism Group | Endpoint | Potential Effect Level | Reference Test Guideline |
|---|---|---|---|
| Fish | 96-hour LC50 | Data not specifically found for α-ethylcinnamaldehyde | OECD 203 oecd.orgoecd.org |
| Aquatic Invertebrates (e.g., Daphnia) | 48-hour EC50 | Data not specifically found for α-ethylcinnamaldehyde | OECD 202 ilo.org |
| Algae | 72 or 96-hour EC50 | Data not specifically found for α-ethylcinnamaldehyde | OECD 201 ilo.org |
Advanced Analytical and Spectroscopic Characterization of α Ethylcinnamaldehyde
Spectroscopic Methodologies for Structural Analysis (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic techniques provide fundamental insights into the molecular architecture of α-Ethylcinnamaldehyde by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within the α-Ethylcinnamaldehyde molecule. Both ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For α-Ethylcinnamaldehyde, distinct signals are expected for the aromatic protons of the phenyl group, the vinylic proton, the aldehydic proton, and the protons of the ethyl group. The coupling constants between adjacent protons are critical for confirming the trans or cis configuration of the double bond. researchgate.net
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include those for the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, the olefinic carbons (Cα and Cβ), and the carbons of the ethyl substituent.
Expected ¹H NMR Chemical Shifts for α-Ethylcinnamaldehyde
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehydic (-CHO) | 9.5 - 9.7 | Singlet (s) | Downfield shift due to the electronegativity of the oxygen atom and deshielding by the double bond and aromatic ring. |
| Vinylic (=CH-Ph) | 7.4 - 7.6 | Singlet (s) | Located on the β-carbon, deshielded by the adjacent aromatic ring. |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet (m) | A complex pattern arising from the five protons on the phenyl ring. |
| Methylene (B1212753) (-CH₂-) | 2.4 - 2.6 | Quartet (q) | Part of the ethyl group, split by the adjacent methyl protons. |
| Methyl (-CH₃) | 1.1 - 1.3 | Triplet (t) | Part of the ethyl group, split by the adjacent methylene protons. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of α-Ethylcinnamaldehyde and to deduce its structure by analyzing its fragmentation patterns upon ionization. nih.gov Electron Ionization (EI) is a common method for this type of molecule.
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation of α,β-unsaturated aldehydes is complex but often involves characteristic losses. nih.govyoutube.com Alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent α-carbon, is a common fragmentation pathway for aldehydes and ketones. youtube.com
Expected Key Fragments in the Mass Spectrum of α-Ethylcinnamaldehyde
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion (M⁺) |
| 159 | [C₁₁H₁₁O]⁺ | Loss of a hydrogen radical (H•) from the aldehyde |
| 131 | [C₁₀H₁₁]⁺ | Loss of the formyl radical (•CHO) |
| 103 | [C₈H₇]⁺ | Loss of the ethyl group and carbonyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl (B1604629) groups |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. youtube.comyoutube.com The IR spectrum of α-Ethylcinnamaldehyde is characterized by distinct absorption bands corresponding to its key structural features. spectroscopyonline.com
The most prominent peak is typically the C=O stretch of the conjugated aldehyde. spectroscopyonline.com The conjugation with the C=C double bond and the aromatic ring shifts this absorption to a lower wavenumber compared to a saturated aldehyde. spectroscopyonline.com
Characteristic IR Absorption Bands for α-Ethylcinnamaldehyde
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aldehydic) | Stretch | ~2820 and ~2720 | Medium to Weak |
| C-H (Aromatic/Vinylic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Conjugated Aldehyde) | Stretch | 1670 - 1690 | Strong, Sharp |
| C=C (Alkene) | Stretch | 1620 - 1640 | Medium |
| C=C (Aromatic) | Stretch | ~1600, ~1580, ~1490, ~1450 | Medium to Weak |
| C-H (Aromatic) | Out-of-plane bend | 690 - 770 | Strong |
Chromatographic Techniques for Purity and Quantitative Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatography is essential for separating α-Ethylcinnamaldehyde from starting materials, byproducts, or isomers, thereby enabling purity assessment and accurate quantification.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds like α-Ethylcinnamaldehyde. A sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase.
Purity Analysis: A high-resolution capillary column (e.g., with a non-polar or mid-polarity stationary phase like 5% phenyl polysiloxane) can effectively separate the cis and trans isomers of α-Ethylcinnamaldehyde, as well as other process-related impurities. researchgate.net
Quantitative Analysis: When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity and a wide linear range for the precise quantification of the compound. An internal standard method is often used to improve accuracy and reproducibility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds. For α-Ethylcinnamaldehyde, reversed-phase HPLC is the most common approach. Separation occurs as a liquid mobile phase carries the sample through a column packed with a non-polar stationary phase (e.g., C18).
Purity and Quantitative Analysis: The strong UV absorbance of the conjugated system in α-Ethylcinnamaldehyde makes a UV-Vis detector highly suitable for both purity determination and quantification. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allows for efficient separation from non-volatile impurities or degradation products.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a comprehensive analytical solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. nih.gov As components elute from the GC column, they are directly introduced into the mass spectrometer.
Unambiguous Identification: This technique provides two key pieces of information for each separated component: its retention time from the GC and its mass spectrum from the MS. By comparing the obtained mass spectrum with reference libraries (e.g., NIST), the identity of α-Ethylcinnamaldehyde and any co-eluting impurities can be confirmed with high confidence. nih.gov
Trace Analysis: The high sensitivity of MS allows for the detection and identification of trace-level impurities that might not be detectable by GC-FID alone. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. eag.com This technique is particularly useful for analyzing compounds that are not suitable for GC due to low volatility or thermal instability.
Versatile Analysis: While α-Ethylcinnamaldehyde itself is well-suited for GC-MS, LC-MS can be invaluable for analyzing potential non-volatile precursors or degradation products in a sample matrix. nih.gov
High Sensitivity and Selectivity: Techniques like LC-tandem MS (LC-MS/MS) offer exceptional selectivity and sensitivity, allowing for the quantification of the target compound in complex mixtures at very low concentrations. eag.commdpi.com
Theoretical and Computational Chemistry Approaches for α Ethylcinnamaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of α-ethylcinnamaldehyde. qulacs.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, which in turn governs its geometry, energy, and reactivity. nih.gov
Electronic Structure: The electronic structure of a molecule describes the distribution of electrons and their energies. For α-ethylcinnamaldehyde, key features include the π-conjugated system extending from the phenyl ring through the double bond to the carbonyl group. This conjugation influences the molecule's spectroscopic properties and its reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to compute molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ampp.org The energies of these frontier orbitals are crucial for predicting reactivity; for instance, the LUMO energy can indicate the susceptibility of the molecule to nucleophilic attack. ampp.org
Reactivity Prediction: Quantum chemical calculations can predict how α-ethylcinnamaldehyde will behave in chemical reactions. By calculating parameters like atomic charges, electrostatic potential maps, and frontier orbital densities, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. rsc.org For example, the carbonyl carbon is expected to be electrophilic, while the oxygen atom and the aromatic ring are nucleophilic centers. Adding electron-withdrawing groups to the alpha position or the ring can make the aldehyde more reactive. google.com
Table 1: Calculated Electronic Properties of Cinnamaldehyde (B126680) Derivatives
| Compound/Parameter | EHOMO (eV) | ELUMO (eV) |
| p-ethylcinnamaldehyde | Data not available | Data not available |
| Cinnamaldehyde | Data not available | Data not available |
| p-methoxycinnamaldehyde | Data not available | Data not available |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of α-ethylcinnamaldehyde over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with other molecules. mdpi.com
Intermolecular Interactions: MD simulations are particularly powerful for studying how α-ethylcinnamaldehyde interacts with its environment, such as a solvent or a biological macromolecule. wikipedia.orgmdpi.comnih.govmdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial for understanding properties like solubility and binding affinity. wikipedia.orgnih.gov For instance, in a biological context, MD can simulate the process of α-ethylcinnamaldehyde docking into the active site of an enzyme, revealing the specific intermolecular contacts that stabilize the complex and providing estimates of the binding free energy. mdpi.comrsc.org
Table 2: Types of Intermolecular Interactions Simulated by MD
| Interaction Type | Description | Relevance to α-Ethylcinnamaldehyde |
| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. Includes London dispersion forces. wikipedia.org | Important for interactions with nonpolar parts of other molecules. |
| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The carbonyl group in α-ethylcinnamaldehyde creates a permanent dipole. |
| Hydrogen Bonding | A special type of dipole-dipole interaction between a hydrogen atom and an electronegative atom like oxygen. wikipedia.org | The carbonyl oxygen can act as a hydrogen bond acceptor. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl group can participate in stacking interactions. |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing a step-by-step picture of how reactants are converted into products. researchgate.netescholarship.org This involves identifying intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. rsc.orgnih.gov
Reaction Mechanism Modeling: For a given reaction involving α-ethylcinnamaldehyde, such as an aldol (B89426) condensation or a decarbonylation, computational methods can be used to propose and evaluate possible pathways. researchgate.netyoutube.com By calculating the energies of all species along a proposed reaction coordinate, a potential energy profile can be constructed. This profile reveals the relative stabilities of intermediates and the energy barriers (activation energies) for each step.
Transition State Analysis: The transition state is a fleeting, high-energy structure that cannot be isolated experimentally but is the key to understanding reaction rates. nih.gov Quantum chemical methods can calculate the geometry and energy of the transition state. rsc.org The energy of the transition state relative to the reactants determines the activation energy of the reaction; a lower activation energy corresponds to a faster reaction. Analyzing the structure of the transition state can reveal which atoms are involved in bond-making and bond-breaking and how a catalyst might stabilize this structure to accelerate the reaction. rsc.orgbeilstein-journals.org For example, in an enzyme-catalyzed reaction, computational analysis can show how specific amino acid residues in the active site interact with the transition state of the reacting α-ethylcinnamaldehyde molecule. nih.govelifesciences.org
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for alpha-ethylcinnamaldehyde, and how can researchers optimize yield and purity in laboratory settings?
- Methodology : this compound is typically synthesized via the Claisen-Schmidt condensation between ethyl-substituted acetophenone and an aldehyde. To optimize yield:
- Use anhydrous conditions and catalysts like sodium hydroxide or pyrrolidine .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation or column chromatography.
- Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
- Data Consideration : Include a table comparing yields under varying catalysts and temperatures (e.g., 60-80°C, 12-24h reaction times).
Q. How can researchers characterize the physicochemical stability of this compound under different storage conditions?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to UV light, humidity (40–75% RH), and temperature fluctuations (4–40°C).
- Assess degradation via high-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) to detect aldehyde oxidation or polymerization .
- Data Consideration : Tabulate degradation rates (e.g., % purity loss/month) under each condition.
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodology :
- Use solid-phase microextraction (SPME) paired with GC-MS for trace-level detection in environmental samples.
- For biological matrices, employ liquid-liquid extraction followed by LC-MS/MS with a deuterated internal standard to minimize matrix effects .
- Validation : Include detection limits (e.g., LOD: 0.1 ng/mL) and recovery rates (80–120%) in validation tables.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Perform dose-response assays across multiple cell lines (e.g., HEK-293, HeLa) and microbial strains (e.g., E. coli, C. albicans) under standardized conditions.
- Use statistical models (ANOVA, regression) to identify confounding variables like solvent choice (DMSO vs. ethanol) or incubation time .
Q. What experimental designs are suitable for elucidating the reaction mechanisms of this compound in nucleophilic addition reactions?
- Methodology :
- Conduct kinetic studies using stopped-flow spectrophotometry to track intermediate formation.
- Employ density functional theory (DFT) calculations to model transition states and compare with experimental data .
Q. How can researchers integrate multi-omics approaches (e.g., metabolomics, proteomics) to study this compound’s cellular effects?
- Methodology :
- Expose model organisms (e.g., S. cerevisiae) to sublethal doses and perform untargeted metabolomics via LC-QTOF-MS.
- Validate protein interactions using surface plasmon resonance (SPR) or co-immunoprecipitation .
Data Presentation and Analysis Guidelines
- Statistical Rigor : Ensure all studies report confidence intervals (95% CI) and effect sizes. For small sample sizes, apply non-parametric tests (Mann-Whitney U) .
- Reproducibility : Document raw data in appendices with metadata (e.g., instrument calibration logs) .
- Ethical Compliance : Adhere to safety protocols for aldehydes (e.g., fume hood use, PPE) as per SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
